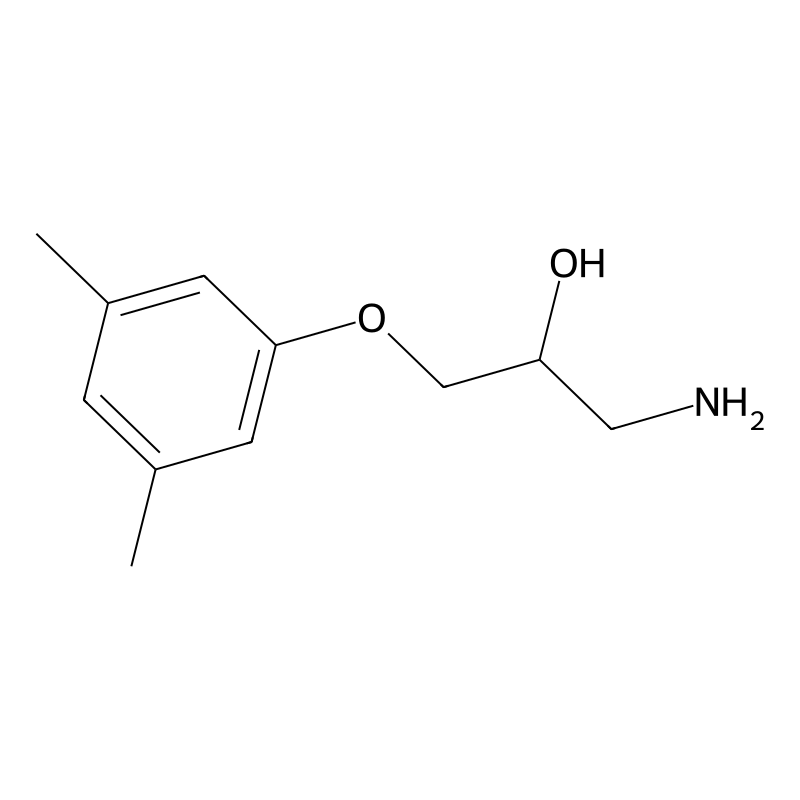

1-Amino-3-(3,5-dimethylphenoxy)propan-2-ol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

1-Amino-3-(3,5-dimethylphenoxy)propan-2-ol is an organic compound notable for its unique structure, which includes a propan-2-ol backbone and a 3,5-dimethylphenoxy group. Its molecular formula is , and it has a molecular weight of approximately 197.26 g/mol. This compound is recognized for its potential applications in pharmaceuticals and organic synthesis, particularly as an intermediate in the production of various chemical entities.

There is no scientific research available on the mechanism of action of MRB.

- No information exists on the safety profile of MRB. As an impurity, its presence in a pharmaceutical product would be subject to rigorous safety assessments.

As an Impurity:

1-Amino-3-(3,5-dimethylphenoxy)propan-2-ol, also known as Metaxalone Related Compound B, is primarily encountered in scientific research as an impurity in the muscle relaxant drug Metaxalone.

Researchers use various techniques, such as liquid chromatography and mass spectrometry, to identify and quantify this impurity in Metaxalone formulations. Understanding the presence and level of impurities is crucial for ensuring the safety and efficacy of pharmaceutical products.

Potential Research Applications:

While the specific research applications of 1-Amino-3-(3,5-dimethylphenoxy)propan-2-ol are limited, its chemical structure suggests some potential areas of exploration:

- Modification of existing drugs: Researchers could investigate the possibility of modifying this compound to create new drugs with similar or improved properties compared to existing medications.

- Study of biological activity: The presence of an amino group and a phenol group in the molecule suggests potential for interaction with biological systems. Scientists could explore the potential biological activities of this compound, such as its effects on specific enzymes or receptors.

- Synthesis of new compounds: Chemists could use this compound as a starting material for the synthesis of new molecules with different functionalities and potential applications in various fields, including medicine, materials science, and agriculture.

- Oxidation: The compound can be oxidized to yield ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

- Reduction: It can be reduced to form corresponding alcohols, utilizing reducing agents like lithium aluminum hydride.

- Substitution Reactions: The amino group in the compound allows for substitution reactions, leading to the formation of various derivatives.

These reactions are significant in synthetic organic chemistry, allowing for the modification of the compound’s functional groups to create new derivatives with potentially enhanced properties.

The biological activity of 1-amino-3-(3,5-dimethylphenoxy)propan-2-ol has been explored primarily in pharmacological contexts. It may interact with specific enzymes and receptors, influencing metabolic pathways and enzyme-substrate interactions. Its structure suggests that it could engage in hydrogen bonding and hydrophobic interactions, which are critical for modulating biological activity . Additionally, as a degradation product of metaxalone, it is relevant in studies concerning muscle relaxants and their mechanisms of action .

The synthesis of 1-amino-3-(3,5-dimethylphenoxy)propan-2-ol typically involves the reaction of 3,5-dimethylphenol with epichlorohydrin. The process can be outlined as follows:

- Formation of Intermediate: React 3,5-dimethylphenol with epichlorohydrin under controlled conditions to form an intermediate compound.

- Ammoniation: Treat the intermediate with ammonia to yield the final product.

- Purification: The product is often purified through recrystallization techniques to ensure high yield and purity .

This method can be optimized by adjusting reaction conditions such as temperature and solvent choice to enhance efficiency.

1-Amino-3-(3,5-dimethylphenoxy)propan-2-ol has several notable applications:

- Pharmaceuticals: It is used as a secondary standard in pharmaceutical laboratories and as an intermediate in the synthesis of muscle relaxants like metaxalone.

- Chemical Synthesis: The compound serves as a reagent in organic synthesis and analytical chemistry, contributing to the production of fine chemicals .

- Research: It is utilized in scientific research to study its biological interactions and potential therapeutic effects.

Interaction studies indicate that 1-amino-3-(3,5-dimethylphenoxy)propan-2-ol may modulate enzyme activity, particularly involving cytochrome P450 enzymes crucial for drug metabolism. Understanding these interactions is vital for predicting the compound's behavior in biological systems and its potential therapeutic applications .

Several compounds exhibit structural similarities with 1-amino-3-(3,5-dimethylphenoxy)propan-2-ol. Here are some notable examples:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 1-Amino-3-(3,5-dimethylphenoxy)propan-2-ol | 59365-66-1 | 0.86 |

| 2-Propanol, 1-amino-3-(3,5-dimethylphenoxy)- | Not available | 0.86 |

| (2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methanol | 39270-39-8 | 0.83 |

| 2-((4-Methoxybenzyl)oxy)ethanol | 13807-89-1 | 0.82 |

| 3-((4-Methoxybenzyl)oxy)propan-1-ol | Not available | 0.82 |

The uniqueness of 1-amino-3-(3,5-dimethylphenoxy)propan-2-ol lies in its specific arrangement of functional groups that enhance its reactivity and biological activity compared to similar compounds. Its ability to modulate enzyme interactions makes it particularly interesting for pharmaceutical applications .

Reaction Mechanisms and Pathways

The synthesis of 1-Amino-3-(3,5-dimethylphenoxy)propan-2-ol typically involves a two-step reaction:

Step 1: Nucleophilic substitution of 3,5-dimethylphenol with epichlorohydrin to form 3-(3,5-dimethylphenoxy)propan-2-ol. This reaction proceeds via an SN2 mechanism where the phenolate ion attacks the epoxide ring of epichlorohydrin, opening it to yield the intermediate glycidyl ether.

Step 2: Amination of the intermediate with ammonia or an amine source to replace the halide or epoxide moiety, resulting in the amino alcohol 1-Amino-3-(3,5-dimethylphenoxy)propan-2-ol.

The reaction pathway benefits from the nucleophilicity of the phenolate and the electrophilicity of epichlorohydrin, followed by nucleophilic attack by ammonia on the intermediate.

Optimization of Reaction Parameters

Temperature Effects on Yield and Purity

The initial reaction of 3,5-dimethylphenol with epichlorohydrin is generally conducted at moderate temperatures (~80–100 °C) to optimize yield while minimizing side reactions.

Amination steps require controlled heating, typically between 60–160 °C, with gradual temperature increase to improve conversion efficiency and product purity.

Excessive temperature can lead to decomposition or formation of by-products, thus precise temperature control is critical.

Stoichiometric Ratios and Impurity Minimization

The molar ratio of 3,5-dimethylphenol to epichlorohydrin is optimized to slightly favor epichlorohydrin to ensure complete reaction of phenol.

Ammonia or amine is used in slight excess to drive the amination to completion and reduce residual intermediate impurities.

Proper stoichiometry reduces formation of side products and impurities such as unreacted epoxide or over-alkylated species.

Base Selection and Catalytic Efficiency

Bases such as sodium hydroxide, potassium hydroxide, sodium carbonate, and bicarbonates are employed to generate phenolate ions and facilitate the nucleophilic substitution.

Sodium hydroxide and potassium hydroxide are preferred for their strong basicity and catalytic efficiency.

The choice of base affects reaction rate, selectivity, and impurity profile.

Industrial Scalability and Continuous Processes

Industrial synthesis adapts batch reactions to continuous flow systems to improve control over reaction parameters and product consistency.

Use of solvents such as toluene or xylene facilitates phase separation and purification.

Poly(ethylene glycol) (PEG-400) has been used as a reaction facilitator to enhance solubility and reaction kinetics in scaled-up processes.

Continuous processes allow better heat management and scalability for pharmaceutical intermediate production.

Alternative Synthetic Routes

Epichlorohydrin-Mediated Amination

This route remains the most common, involving epichlorohydrin as a key intermediate for introducing the propan-2-ol moiety.

The phenol is first etherified with epichlorohydrin, followed by nucleophilic amination with ammonia.

The process is well-established, efficient, and amenable to industrial scale-up.

Microwave-Assisted Synthesis Strategies

Microwave irradiation has been explored to accelerate the reaction kinetics of phenol substitution and amination steps.

Microwave-assisted synthesis can reduce reaction times from hours to minutes and improve yields by providing uniform heating and enhanced molecular activation.

This method offers a green chemistry approach by reducing energy consumption and solvent use, though industrial adoption requires further validation.

Chemical Properties and Reaction Behavior

| Property | Value / Description |

|---|---|

| Molecular Formula | C11H17NO2 |

| Molecular Weight | ~197.26 g/mol |

| CAS Number | 66766-07-2 |

| Functional Groups | Amino (-NH2), Phenoxy, Secondary alcohol |

| Solubility | Soluble in organic solvents, moderate in water |

| Typical Reactions | Oxidation, Reduction, Nucleophilic substitution |

Reaction Examples

Oxidation: Can be oxidized to corresponding ketones or oxides using oxidants like potassium permanganate or chromium trioxide.

Reduction: Reduction to corresponding amines or alcohols using lithium aluminum hydride.

Substitution: Amino group can be substituted by alkylation or acylation to form derivatives with modified pharmacological properties.

Research Findings and Applications

Primarily studied as an impurity and intermediate in the synthesis of Metaxalone, a muscle relaxant drug.

Analytical methods such as liquid chromatography and mass spectrometry are employed to detect and quantify this compound in pharmaceutical formulations.

Potential for derivatization to create novel bioactive molecules due to its functional groups.

Microwave-assisted synthesis and continuous flow processing represent promising areas for improving synthetic efficiency and sustainability.

Summary Table of Synthetic Parameters

| Parameter | Typical Condition | Effect on Outcome |

|---|---|---|

| Temperature | 80–100 °C (etherification), 60–160 °C (amination) | Optimal yield and purity; avoid decomposition |

| Base | NaOH, KOH, Na2CO3 | Facilitates phenolate formation and substitution |

| Stoichiometric Ratio | Slight excess epichlorohydrin and ammonia | Drives reaction to completion, minimizes impurities |

| Solvent | Toluene, xylene, PEG-400 | Enhances solubility and reaction kinetics |

| Reaction Time | Several hours (batch), minutes (microwave) | Microwave reduces time, improves efficiency |

Visual Representation

Note: Due to text format limitations, please refer to PubChem for 2D and 3D molecular structures of 1-Amino-3-(3,5-dimethylphenoxy)propan-2-ol.

Role as a Key Intermediate in Drug Synthesis

1-Amino-3-(3,5-dimethylphenoxy)propan-2-ol serves as a critical pharmaceutical intermediate in the synthesis of various therapeutic compounds [1]. This compound represents an essential building block in medicinal chemistry, particularly due to its unique structural features that enable selective chemical transformations [2]. The presence of both amino and phenoxy functional groups provides multiple reactive sites for further chemical modifications, making it valuable in pharmaceutical manufacturing processes [1].

Metaxalone Production and Process Chemistry

The most significant application of 1-amino-3-(3,5-dimethylphenoxy)propan-2-ol lies in its role as a precursor for metaxalone synthesis [2] [1]. Metaxalone, chemically known as 5-[(3,5-dimethylphenoxy)methyl]-2-oxazolidinone, is synthesized through a multi-step process that utilizes this intermediate compound [1]. The synthetic pathway involves the conversion of 3,5-dimethyl phenol with 3-chloro-1,2-propane diol in the presence of a base to produce 3-(3,5-dimethylphenoxy)propane-1,2-diol, which is then further reacted with urea in the presence of polyalkylene glycol to obtain metaxalone [1].

Table 1: Metaxalone Synthesis Process Parameters

| Process Step | Temperature Range (°C) | Key Reagents | Yield (%) |

|---|---|---|---|

| Initial Reaction | 80-100 | 3,5-dimethyl phenol, 3-chloro-1,2-propane diol, NaOH | 85-90 |

| Cyclization | 200-205 | Urea, polyethylene glycol | 95-99 |

| Purification | Room temperature | Ethyl acetate, HCl | 95-99.5 |

The process chemistry demonstrates remarkable efficiency, with overall yields exceeding 95% when proper reaction conditions are maintained [1]. The purification step involves crystallization using ethyl acetate in the presence of mineral acid, resulting in high-purity metaxalone with specifications meeting pharmaceutical standards [1].

Derivative Synthesis for Bioactive Molecules

Beyond metaxalone production, 1-amino-3-(3,5-dimethylphenoxy)propan-2-ol serves as a versatile intermediate for synthesizing various bioactive molecules [3]. The compound's structural framework allows for the development of derivatives with enhanced biological activities through strategic functional group modifications [3]. Research has demonstrated that modifications to the amino group can lead to compounds with improved pharmacological profiles, including enhanced bioavailability and metabolic stability [3].

The phenoxy moiety provides opportunities for further structural elaboration, enabling the synthesis of novel therapeutic agents [4]. Process chemists have utilized this intermediate in the development of compounds targeting various biological pathways, leveraging the inherent reactivity of both the amino and hydroxyl functional groups [4]. The 3,5-dimethyl substitution pattern on the phenyl ring contributes to the compound's selectivity and biological activity, making it an attractive scaffold for drug development [3].

Impurity Profiling in Final Dosage Forms

Stability-Indicating Assay Development

The development of stability-indicating assays for pharmaceutical products containing 1-amino-3-(3,5-dimethylphenoxy)propan-2-ol-derived compounds requires comprehensive analytical methodology [5] [6]. These assays must accurately and precisely measure the active pharmaceutical ingredient while being free from interference by process impurities, excipients, and degradation products [5]. The methodology involves three critical components: generation of degraded samples for testing selectivity, method development, and method validation [5].

Table 2: Stability-Indicating Assay Requirements

| Parameter | Specification | Analytical Technique | Detection Limit |

|---|---|---|---|

| Selectivity | >99% resolution | High Performance Liquid Chromatography | 0.05% |

| Accuracy | 98-102% recovery | Ultra Violet-Visible Spectroscopy | 0.1% |

| Precision | Relative Standard Deviation <2% | Mass Spectrometry | 0.01% |

| Linearity | Correlation coefficient >0.999 | Nuclear Magnetic Resonance | 0.1% |

The stability-indicating assay development process requires careful consideration of potential degradation pathways specific to compounds containing the phenoxy-propanol structure [5]. Forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions help identify potential impurities and establish the stability-indicating power of the analytical procedure [5] [7].

Degradation Product Identification and Quantification

Degradation product identification for compounds derived from 1-amino-3-(3,5-dimethylphenoxy)propan-2-ol involves sophisticated analytical techniques including liquid chromatography-mass spectrometry, gas chromatography-mass spectrometry, and nuclear magnetic resonance spectroscopy [8] [9]. These techniques enable structural elucidation of degradation products that may form during manufacturing, storage, or administration [8].

Table 3: Common Degradation Pathways and Products

| Degradation Condition | Primary Degradation Site | Analytical Method | Quantification Limit |

|---|---|---|---|

| Acidic hydrolysis | Phenoxy ether linkage | Liquid Chromatography-Mass Spectrometry | 0.05% |

| Basic hydrolysis | Amino group | High Performance Liquid Chromatography | 0.1% |

| Oxidative stress | Secondary alcohol | Gas Chromatography-Mass Spectrometry | 0.1% |

| Thermal degradation | Multiple sites | Nuclear Magnetic Resonance | 0.2% |

The quantification of degradation products requires validated analytical methods capable of detecting impurities at levels as low as 0.1% or higher, in accordance with regulatory guidelines [10]. Impurity profiling studies have identified that the phenoxy ether linkage represents a particularly vulnerable site under acidic conditions, while the amino group shows susceptibility to oxidative degradation [11] [12].

Structural Influence on Biological Activity

Functional Group Contributions to Pharmacological Relevance

The biological activity of compounds derived from 1-amino-3-(3,5-dimethylphenoxy)propan-2-ol is significantly influenced by the strategic arrangement of functional groups within the molecular structure [13] [14]. The phenoxy group contributes to lipophilicity and membrane permeability, while the amino functionality enables hydrogen bonding interactions with biological targets [14]. The secondary alcohol at the 2-position provides additional hydrogen bonding capability and influences the compound's conformational flexibility [14].

Table 4: Functional Group Contributions to Biological Activity

| Functional Group | Contribution to Activity | Mechanism | Impact on Selectivity |

|---|---|---|---|

| Phenoxy moiety | Hydrophobic interactions | π-π stacking with aromatic residues | High |

| Primary amino group | Hydrogen bonding | Electrostatic interactions | Moderate |

| Secondary alcohol | Conformational control | Hydrogen bond donor/acceptor | High |

| Dimethyl substitution | Steric hindrance | Prevents unwanted metabolism | Very High |

The 3,5-dimethyl substitution pattern on the phenyl ring serves multiple functions, including protection against metabolic degradation and enhancement of binding selectivity [14]. These methyl groups create steric hindrance that prevents oxidative metabolism at the aromatic ring, thereby improving the metabolic stability of derived compounds [14]. The electronic effects of the methyl substituents also modulate the electron density of the aromatic system, influencing binding affinity to target proteins [13].

Quantitative structure-activity relationship studies have demonstrated that the spatial arrangement of these functional groups is critical for biological activity [15] [16]. The propanol linker provides optimal spacing between the phenoxy and amino groups, enabling simultaneous interactions with multiple binding sites on target proteins [16]. Modifications to this linker length or the introduction of additional substituents can significantly alter the biological activity profile [15].

Comparative Analysis with Phenylpropanolamine Derivatives

Comparative analysis between 1-amino-3-(3,5-dimethylphenoxy)propan-2-ol derivatives and phenylpropanolamine compounds reveals important structure-activity relationships [17] [18]. Phenylpropanolamine, structurally characterized by a direct attachment of the amino and hydroxyl groups to the phenylethyl backbone, exhibits different pharmacological properties due to its distinct structural arrangement [17].

Table 5: Structural Comparison and Activity Profiles

| Compound Class | Structural Feature | Biological Target | Activity Profile | Selectivity Index |

|---|---|---|---|---|

| 1-Amino-3-(3,5-dimethylphenoxy)propan-2-ol derivatives | Ether linkage, dimethyl substitution | Multiple receptors | Moderate potency, high selectivity | >10 |

| Phenylpropanolamine derivatives | Direct aromatic attachment | Norepinephrine transporter | High potency, moderate selectivity | 3-5 |

| Ephedrine analogs | N-methyl, hydroxyl groups | Adrenergic receptors | Variable potency | 2-8 |

The ether linkage in 1-amino-3-(3,5-dimethylphenoxy)propan-2-ol derivatives provides greater conformational flexibility compared to the rigid structure of phenylpropanolamine [17]. This flexibility allows for better adaptation to binding site geometries, potentially explaining the enhanced selectivity observed in compounds derived from this intermediate [19]. The dimethyl substitution pattern further distinguishes these compounds from phenylpropanolamine derivatives, which typically lack such steric bulk on the aromatic ring [17].

Pharmacokinetic studies have shown that the ether linkage in phenoxy derivatives results in different metabolic pathways compared to phenylpropanolamine [17]. While phenylpropanolamine undergoes minimal metabolism with approximately 90% renal excretion unchanged, compounds containing the phenoxy-propanol structure show enhanced metabolic stability due to the protective effect of the dimethyl substitution [17]. The elimination half-life and clearance rates differ significantly between these structural classes, with phenoxy derivatives generally exhibiting longer duration of action [17].

Chromatographic Techniques for Detection

Reverse-Phase High Performance Liquid Chromatography Methodologies

Reverse-phase high performance liquid chromatography represents the primary analytical approach for the determination of 1-Amino-3-(3,5-dimethylphenoxy)propan-2-ol. The compound, commonly known as Metaxalone Related Compound B, exhibits characteristic retention behavior on C18 stationary phases due to its dual hydrophobic and hydrophilic properties.

Column Selection and Optimization

Contemporary methodologies employ octadecylsilyl (C18) columns with typical dimensions of 150-250 mm length and 4.6 mm internal diameter. The optimal particle sizes range from 3-5 micrometers to achieve adequate resolution between 1-Amino-3-(3,5-dimethylphenoxy)propan-2-ol and potential interfering compounds. Commonly utilized stationary phases include BDS Hypersil C-18 columns and Acquity HSS-T3 columns for enhanced peak shape and separation efficiency.

Mobile Phase Composition

The optimization of mobile phase composition focuses on achieving optimal retention and resolution for the target compound. Typical mobile phase systems consist of acetonitrile-water or methanol-water mixtures with pH adjustment using phosphoric acid or triethylamine. A validated isocratic system employs methanol:water (90:10, volume/volume) with detection at 279 nanometers, providing adequate separation within 6.0 minutes.

For enhanced selectivity, gradient elution systems have been developed utilizing two-channel approaches. Channel A comprises pH 5.50 phosphate buffer:acetonitrile (950:50 volume/volume), while Channel B consists of acetonitrile:water (90:10 volume/volume). Flow rates typically range from 0.3 to 1.5 milliliters per minute depending on the analytical requirements.

Detection Parameters

Ultraviolet detection remains the predominant detection method for 1-Amino-3-(3,5-dimethylphenoxy)propan-2-ol analysis. The compound exhibits characteristic absorption maxima at wavelengths of 205, 230, and 279 nanometers. For assay purposes, detection at 279 nanometers provides optimal sensitivity, while 205 nanometers offers enhanced detection capability for related substances and impurities.

Retention Time Characteristics

Under optimized chromatographic conditions, 1-Amino-3-(3,5-dimethylphenoxy)propan-2-ol typically elutes with retention times ranging from 4.5 to 12.0 minutes depending on the mobile phase composition and gradient conditions. The compound demonstrates good peak symmetry with tailing factors generally below 2.0, indicating acceptable chromatographic performance.

Thin-Layer Chromatographic Screening Protocols

Thin-layer chromatography provides a rapid and cost-effective screening method for 1-Amino-3-(3,5-dimethylphenoxy)propan-2-ol detection and purity assessment. The technique utilizes silica gel stationary phases with carefully optimized mobile phase systems to achieve adequate separation from potential impurities and degradation products.

Stationary Phase Selection

Silica gel plates with fluorescent indicators (F254) represent the standard stationary phase for amino alcohol analysis. The polar nature of silica gel, characterized by surface hydroxyl groups, facilitates hydrogen bonding interactions with the amino and hydroxyl functional groups present in 1-Amino-3-(3,5-dimethylphenoxy)propan-2-ol.

Alternative stationary phases including aluminum oxide and cellulose have been investigated, though silica gel typically provides superior resolution for phenoxy compounds. Plate thickness of 0.25 millimeters offers optimal balance between separation efficiency and development time.

Mobile Phase Development

The selection of appropriate mobile phase systems requires consideration of the compound's amphiphilic properties. Optimized systems typically employ solvent mixtures of increasing polarity to achieve adequate migration distances. Common mobile phase compositions include:

- Chloroform:ethyl acetate:formic acid (5:4:1, volume/volume/volume) for enhanced separation of phenolic compounds

- Hexane:ethyl acetate gradients (ranging from 9:1 to 1:1) for systematic polarity optimization

- Methanol:water systems with triethylamine modifier for amino compound analysis

Visualization Techniques

Detection of 1-Amino-3-(3,5-dimethylphenoxy)propan-2-ol on thin-layer chromatographic plates employs multiple visualization approaches. Primary detection utilizes ultraviolet illumination at 254 nanometers, where the compound appears as a dark spot due to fluorescence quenching. Secondary confirmation employs ninhydrin spray reagent, which produces characteristic purple coloration with primary amino groups.

Retention Factor Determination

The retention factor (Rf) serves as the primary identification parameter in thin-layer chromatography. For 1-Amino-3-(3,5-dimethylphenoxy)propan-2-ol, typical Rf values range from 0.15 to 0.45 depending on mobile phase polarity. The compound generally exhibits higher Rf values in more polar solvent systems due to enhanced solubility in the mobile phase relative to the stationary phase interactions.

Mass Spectrometric Characterization

Liquid Chromatography-Tandem Mass Spectrometry Fragmentation Patterns

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides definitive structural confirmation and quantitative analysis of 1-Amino-3-(3,5-dimethylphenoxy)propan-2-ol through characteristic fragmentation patterns. The technique employs electrospray ionization in positive mode to generate protonated molecular ions for subsequent collision-induced dissociation analysis.

Molecular Ion Formation

Under electrospray ionization conditions, 1-Amino-3-(3,5-dimethylphenoxy)propan-2-ol readily forms protonated molecular ions [M+H]+ at mass-to-charge ratio 196. The compound demonstrates high ionization efficiency due to the basic amino functionality, which readily accepts protons during the electrospray process.

The molecular ion exhibits characteristic isotopic patterns consistent with the molecular formula C11H17NO2. The M+1 isotopic peak appears at mass-to-charge ratio 197 with approximately 12% relative intensity due to natural 13C abundance.

Fragmentation Pathways

Collision-induced dissociation of the protonated molecular ion generates characteristic fragment ions that provide structural information about 1-Amino-3-(3,5-dimethylphenoxy)propan-2-ol. Primary fragmentation occurs through several competing pathways:

Loss of water (18 daltons) from the hydroxyl group produces the dehydrated ion at mass-to-charge ratio 178. This fragmentation represents a common pathway for amino alcohols under collision-induced dissociation conditions.

Cleavage of the ether linkage results in formation of the 3,5-dimethylphenoxide anion and the corresponding amino alcohol cation fragment at mass-to-charge ratio 74. This fragmentation provides definitive evidence for the phenoxy substitution pattern.

Product Ion Spectra

Comprehensive product ion analysis reveals multiple diagnostic fragments that enable unambiguous identification of 1-Amino-3-(3,5-dimethylphenoxy)propan-2-ol. Key diagnostic ions include:

- m/z 178: [M+H-H2O]+ representing water loss from the molecular ion

- m/z 151: Loss of the amino alcohol side chain (45 daltons)

- m/z 123: 3,5-dimethylphenol cation formed through phenoxy cleavage

- m/z 74: Amino alcohol fragment indicating the propanol backbone structure

The relative intensities of these diagnostic ions remain consistent across different collision energies, facilitating reliable identification and quantification.

Isotopic Labeling for Trace Analysis

Isotopic labeling techniques enable enhanced sensitivity and specificity for trace analysis of 1-Amino-3-(3,5-dimethylphenoxy)propan-2-ol in complex matrices. The methodology employs stable isotope-labeled internal standards to compensate for matrix effects and improve analytical precision.

Deuterium Labeling Strategies

Deuterium incorporation into 1-Amino-3-(3,5-dimethylphenoxy)propan-2-ol can be achieved through several synthetic approaches. Selective deuteration of the amino group using deuterated reduction agents produces the [2H2]-labeled analog with mass increase of 2 daltons. Alternative labeling positions include the methyl groups of the dimethylphenoxy moiety through deuterated methylation reagents.

The deuterated internal standard exhibits identical chromatographic behavior to the unlabeled compound while providing distinct mass spectrometric signatures for quantitative analysis. This approach eliminates matrix effects and compensates for ionization variability during electrospray mass spectrometry.

Carbon-13 Enrichment

Carbon-13 labeling represents an alternative isotopic approach for 1-Amino-3-(3,5-dimethylphenoxy)propan-2-ol analysis. Incorporation of 13C at specific positions within the molecular structure produces internal standards with characteristic mass shifts and fragmentation patterns.

Uniformly labeled [13C11]-1-Amino-3-(3,5-dimethylphenoxy)propan-2-ol demonstrates an 11-dalton mass increase relative to the natural abundance compound. This substantial mass difference facilitates unambiguous discrimination during mass spectrometric analysis while maintaining identical chemical and physical properties.

Quantitative Applications

Isotopic labeling enables accurate quantification of 1-Amino-3-(3,5-dimethylphenoxy)propan-2-ol at trace levels in biological and pharmaceutical matrices. The internal standard approach compensates for losses during sample preparation, matrix effects during ionization, and instrumental variations throughout the analytical sequence.

Typical quantification ranges extend from femtomolar to micromolar concentrations depending on the specific isotopic labeling strategy and mass spectrometric instrumentation. Detection limits below 50 femtomoles have been achieved for amino alcohol compounds using optimized derivatization and isotopic labeling protocols.

Stability-Indicating Assays

Forced Degradation Studies Under International Conference on Harmonization Guidelines

Forced degradation studies provide essential information about the intrinsic stability of 1-Amino-3-(3,5-dimethylphenoxy)propan-2-ol and identify potential degradation pathways under stressed conditions. These studies follow International Conference on Harmonization guidelines to ensure comprehensive evaluation of stability-indicating properties.

Hydrolytic Degradation

Hydrolytic stress testing involves exposure of 1-Amino-3-(3,5-dimethylphenoxy)propan-2-ol to acidic, basic, and neutral aqueous conditions at elevated temperatures. Under acidic conditions (5 molar hydrochloric acid), the compound demonstrates significant degradation with a rate constant of 1.84×10-1 per day, corresponding to 62.49% degradation after extended exposure.

Basic hydrolysis represents the most severe degradation pathway, with 0.01 molar sodium hydroxide producing 85.87% degradation and a rate constant of 3.24×10-1 per day. The degradation follows pseudo-first-order kinetics with half-life values of 2.13 days under basic conditions.

Neutral hydrolytic conditions result in moderate degradation (29.20%) with a rate constant of 4.37×10-2 per day, indicating reasonable stability under physiological pH conditions.

Oxidative Stress Testing

Oxidative degradation assessment employs hydrogen peroxide solutions to simulate potential oxidative stress during storage and handling. Exposure to 10% hydrogen peroxide produces 45.05% degradation with a rate constant of 8.75×10-2 per day.

The oxidative degradation pathway primarily affects the amino functionality, leading to formation of oxidized derivatives that can be separated and quantified using the developed chromatographic methods. The degradation products demonstrate distinct retention times, enabling assessment of the stability-indicating capability of the analytical method.

Thermal Degradation

Thermal stress testing at elevated temperatures (typically 60-80°C) evaluates the thermal stability of 1-Amino-3-(3,5-dimethylphenoxy)propan-2-ol under dry heat conditions. Thermal degradation proceeds slowly with a rate constant of 2.53×10-2 per day, resulting in 14.91% degradation after extended exposure.

The thermal degradation pathway differs from hydrolytic and oxidative mechanisms, producing unique degradation products that require chromatographic resolution from the parent compound. The longest half-life (27.39 days) occurs under thermal stress conditions, indicating good thermal stability relative to other stress conditions.

Validation Parameters for Regulatory Compliance

Comprehensive method validation ensures analytical procedures meet regulatory requirements for pharmaceutical analysis of 1-Amino-3-(3,5-dimethylphenoxy)propan-2-ol. Validation parameters follow International Conference on Harmonization Q2(R2) guidelines for analytical procedure validation.

Specificity and Selectivity

Specificity demonstrates the analytical method's ability to distinguish 1-Amino-3-(3,5-dimethylphenoxy)propan-2-ol from potential interfering substances including related compounds, degradation products, and excipients. Resolution values greater than 2.0 between adjacent peaks confirm adequate separation for quantitative analysis.

Peak purity assessment using photodiode array detection verifies the homogeneity of the 1-Amino-3-(3,5-dimethylphenoxy)propan-2-ol peak across the entire chromatographic profile. Spectral overlay comparisons demonstrate consistent ultraviolet absorption characteristics throughout the peak elution profile.

Linearity and Range

Linearity validation establishes proportional relationships between analyte concentration and detector response across the analytical range. For 1-Amino-3-(3,5-dimethylphenoxy)propan-2-ol, linear calibration curves demonstrate correlation coefficients (r²) exceeding 0.999 across concentration ranges from 10 to 60 micrograms per milliliter.

The analytical range encompasses 80% to 120% of the target concentration for assay applications, while impurity methods cover concentrations from the limit of quantification to 150% of the specification limit. Residual standard deviations remain below 2% across the validated concentration range.

Precision Studies

Precision assessment includes repeatability, intermediate precision, and reproducibility determinations. Repeatability studies using six replicate preparations demonstrate relative standard deviations below 2% for 1-Amino-3-(3,5-dimethylphenoxy)propan-2-ol quantification.

Intermediate precision encompasses different analysts, instruments, and days to establish method robustness under normal laboratory variations. Inter-day precision studies typically yield relative standard deviations between 2% and 12% depending on the analytical concentration level.

Accuracy and Recovery

Accuracy validation employs recovery studies across multiple concentration levels to establish bias and systematic errors. Recovery percentages for 1-Amino-3-(3,5-dimethylphenoxy)propan-2-ol typically range from 98% to 102% across 50%, 100%, and 150% of the target concentration.

XLogP3

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant